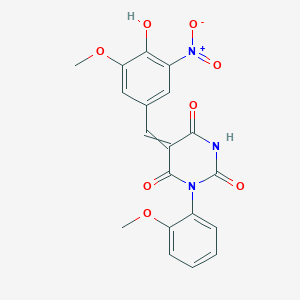![molecular formula C19H15N3O5S B5908004 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908004.png)
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate, also known as NBD-Cl, is a chemical compound that is commonly used in scientific research. This compound is widely used as a fluorescent labeling reagent for the detection of amino acids, peptides, and proteins. NBD-Cl is a highly sensitive and specific reagent that has been extensively used in various biochemical and physiological studies.
作用机制
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate works by reacting with the amino groups of amino acids, peptides, and proteins. This reaction results in the formation of a highly fluorescent compound that can be detected using fluorescence spectroscopy. The fluorescence of this compound is highly sensitive to the local environment, which allows for the detection of conformational changes in proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. This compound is used solely as a labeling reagent in scientific research.
实验室实验的优点和局限性
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate has several advantages for lab experiments. This compound is highly sensitive and specific, which allows for the detection and quantification of low concentrations of amino acids, peptides, and proteins. This compound is also easy to use and can be used in a variety of experimental conditions. However, this compound has some limitations. This compound is sensitive to pH and temperature, which can affect the fluorescence of the labeled molecules. This compound is also sensitive to the presence of other reactive molecules, which can interfere with the labeling reaction.
未来方向
There are several future directions for the use of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate in scientific research. One direction is the development of new labeling reagents that are more sensitive and specific than this compound. Another direction is the use of this compound in the study of protein-protein interactions and protein-ligand interactions. This compound can also be used in the study of protein folding and misfolding, which is an important area of research in the field of protein biochemistry. Finally, this compound can be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a highly sensitive and specific fluorescent labeling reagent that is widely used in scientific research. This compound is used to label amino acids, peptides, and proteins for the detection and quantification of these molecules. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new labeling reagents and the study of protein-protein interactions and protein-ligand interactions.
合成方法
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is synthesized by the reaction of 4-nitrophenylhydrazine with 4-chloro-7-nitrobenzofurazan. The resulting compound is then reacted with benzenesulfonyl chloride to produce this compound. This synthesis method is a simple and efficient way to produce this compound in large quantities.
科学研究应用
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is widely used in scientific research as a fluorescent labeling reagent. This compound is used to label amino acids, peptides, and proteins for the detection and quantification of these molecules. This compound is a highly sensitive and specific reagent that allows for the detection of low concentrations of these molecules. This compound is also used in the study of protein-protein interactions and protein-ligand interactions.
属性
IUPAC Name |
[4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c23-22(24)17-10-8-16(9-11-17)21-20-14-15-6-12-18(13-7-15)27-28(25,26)19-4-2-1-3-5-19/h1-14,21H/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNALQEZOEFVEEJ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5907927.png)
![methyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907929.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5907942.png)
![methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate](/img/structure/B5907951.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B5907957.png)
![3-(1,3-benzothiazol-2-yl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5907984.png)
![methyl 2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907990.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907991.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908008.png)
![3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5908014.png)
![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
